Home > Products > Screening Compounds P84086 > Caspase-1 inhibitor tfa salt
Caspase-1 inhibitor tfa salt -

Caspase-1 inhibitor tfa salt

Catalog Number: EVT-8324876
CAS Number:
Molecular Formula: C37H42FN7O10
Molecular Weight: 763.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Caspase-1 inhibitors, including the tfa salt form, are derived from various chemical classes. They are typically classified as small molecule inhibitors designed to target specific caspases involved in inflammatory processes. The tfa salt form refers to the trifluoroacetic acid salt, which enhances the solubility and stability of the compound for pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of caspase-1 inhibitors such as the tfa salt typically involves several key steps:

  1. Formation of Amide Bonds: The initial step often involves forming amide bonds through coupling reactions between carboxylic acids and amines. This can be facilitated by using coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to promote the reaction under mild conditions .
  2. Deprotection Steps: Protecting groups are commonly used to prevent unwanted reactions during synthesis. For instance, Fmoc (9-fluorenylmethoxycarbonyl) groups can be removed using base treatment to yield free amines .
  3. Salt Formation: The final product is often converted into its salt form by reacting with trifluoroacetic acid, enhancing its solubility for biological assays .
Molecular Structure Analysis

Structure and Data

The molecular structure of caspase-1 inhibitor tfa salt typically features a core structure that includes:

Data regarding its molecular formula and weight can vary based on specific derivatives but generally follow the pattern established in similar compounds.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving caspase-1 inhibitors include:

  • Enzyme Inhibition Assays: These assays measure the ability of the inhibitor to prevent caspase-1 from cleaving its substrates. Typical substrates include pro-interleukin-1 beta, which is processed into its active form by caspase-1.
  • Kinetic Studies: These studies assess how effectively the inhibitor binds to caspase-1 over time, often using fluorescence-based detection methods to monitor substrate cleavage .
Mechanism of Action

Process and Data

Caspase-1 inhibitors function by binding to the active site of the enzyme, preventing it from cleaving pro-inflammatory substrates. The mechanism involves:

  1. Competitive Inhibition: The inhibitor competes with natural substrates for binding at the active site.
  2. Allosteric Modulation: Some inhibitors may also induce conformational changes in caspase-1 that reduce its activity without directly blocking substrate access .

Data from studies indicate that effective inhibition leads to decreased levels of interleukin-1 beta and other inflammatory mediators, thereby modulating inflammatory responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Caspase-1 inhibitor tfa salt exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in aqueous solutions due to the trifluoroacetic acid salt form.
  • Stability: Generally stable under physiological conditions, although specific stability data may vary based on formulation.
  • Melting Point: Specific melting points can be determined through differential scanning calorimetry or similar techniques.

Relevant analyses often include spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry for structural confirmation.

Applications

Scientific Uses

Caspase-1 inhibitors like the tfa salt are utilized in various scientific applications:

  • Inflammatory Disease Research: They are critical tools in studying diseases characterized by excessive inflammation, such as atherosclerosis and autoimmune disorders.
  • Drug Development: These compounds serve as lead structures for developing new therapeutics aimed at modulating inflammatory responses.
  • Biochemical Assays: Employed in assays to study caspase activity and interleukin processing mechanisms, providing insights into cellular signaling pathways involved in inflammation .
Introduction to Caspase-1 as a Therapeutic Target in Inflammatory and Neurodegenerative Diseases

Role of Caspase-1 in Inflammation and Pyroptosis Pathways

Caspase-1 (interleukin-1β-converting enzyme) is a cysteine protease that functions as the catalytic core of inflammasomes—cytosolic multiprotein complexes assembled in response to pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). These complexes typically comprise a sensor protein (e.g., NLRP3, AIM2, or NLRP1), the adaptor protein ASC, and pro-Caspase-1. Upon activation, Caspase-1 undergoes autoproteolysis into its active form, which then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their biologically active cytokines. These cytokines drive neutrophil recruitment, T-cell activation, and systemic inflammation [1] [2] [5].

A pivotal non-cytokine function of Caspase-1 is the induction of pyroptosis, a lytic programmed cell death distinct from apoptosis. Caspase-1 cleaves gasdermin-D, releasing its N-terminal pore-forming domain. This fragment oligomerizes in the plasma membrane to form pores that facilitate ion flux, cellular swelling, and eventual membrane rupture. This process releases intracellular contents (e.g., ATP, HMGB1, and IL-1α), amplifying inflammatory cascades in conditions like sepsis or neurodegenerative disorders [2] [7].

Table 1: Key Functions of Caspase-1 in Inflammatory Pathways

FunctionSubstrate/TargetBiological ConsequenceAssociated Diseases
Cytokine maturationpro-IL-1β, pro-IL-18Release of active IL-1β/IL-18; T-cell activationRheumatoid arthritis, Crohn’s disease
Pyroptosis inductionGasdermin-DPore formation, cell lysis, alarmin releaseSepsis, encephalitis
Inflammasome scaffoldingASC, NLRP3Amplification of inflammasome assemblyGout, Alzheimer’s disease
Autophagy modulationAtg7Enhanced autophagic flux; adipocyte differentiationObesity, type 2 diabetes

Pathophysiological Implications in Cerebral Ischemia-Reperfusion Injury and Neurodegeneration

Caspase-1 is mechanistically implicated in cerebral ischemia-reperfusion injury (IRI), where transient hypoxia followed by reoxygenation triggers NLRP3 inflammasome activation. In animal stroke models, Caspase-1 upregulation correlates with infarct volume, blood-brain barrier (BBB) disruption, and neurological deficits. Caspase-1-dependent IL-1β release promotes neutrophil infiltration and microglial activation, exacerbating neuronal apoptosis and edema. Caspase-1-deficient mice exhibit reduced IL-1β levels, smaller infarcts, and improved functional recovery after middle cerebral artery occlusion [1] [4].

In chronic neurodegeneration (e.g., Alzheimer’s disease and amyotrophic lateral sclerosis), Caspase-1 activation is driven by amyloid-β aggregates or mitochondrial ROS. Active Caspase-1 amplifies neuroinflammation by cleaving pro-IL-1β in microglia and inducing pyroptosis in neurons. This creates a feedforward loop of cytokine release and neuronal loss. Notably, Caspase-1 inhibition reduces amyloid plaque burden and cognitive decline in transgenic Alzheimer’s models by suppressing microglial inflammation [4] [5] [7].

Table 2: Experimental Evidence for Caspase-1 in Neurological Pathologies

Disease ModelInterventionKey FindingsReference
Cerebral ischemia (mice)Caspase-1 knockout↓ Infarct size, ↓ IL-1β, improved motor function [1]
EAE (multiple sclerosis)Z-Val-Ala-dl-Asp-fluoromethylketone↓ Disease incidence, ↓ Th1 cell differentiation [1]
Alzheimer’s disease (mice)Caspase-1 inhibitor I (trifluoroacetate salt)↓ Amyloid-β plaques, ↓ microgliosis [4]
ALS (SOD1 mice)VX-765 (prodrug of Caspase-1 inhibitor)Delayed symptom onset, ↑ neuron survival [4]

Blood-brain barrier disruption: Caspase-1 directly cleaves endothelial tight-junction proteins (e.g., claudin-5), increasing BBB permeability and facilitating leukocyte infiltration into the CNS [4] [7].

Rationale for Targeting Caspase-1 in Autoimmune and Chronic Inflammatory Disorders

The centrality of Caspase-1 in IL-1β/IL-18 maturation and pyroptosis underpins its therapeutic candidacy in autoimmune diseases. In experimental autoimmune encephalomyelitis (EAE)—a model of multiple sclerosis—Caspase-1 levels correlate with disease severity, TNF-α expression, and demyelination. Caspase-1-deficient mice show reduced EAE incidence due to impaired Th1-cell differentiation against myelin antigens. Pharmacological inhibition (e.g., Ac-YVAD-cmk) attenuates EAE in preventive regimens by blocking inflammasome assembly and IL-1β secretion [1] [9].

Beyond neuroinflammation, Caspase-1 dysregulation is evident in metabolic disorders. In obesity, adipose tissue NLRP3 inflammasome activation increases Caspase-1 activity, leading to insulin resistance via IL-1β-mediated impairment of insulin signaling. Paradoxically, Caspase-1 deficiency promotes adipogenesis and glucose homeostasis by enhancing autophagy through Atg7 upregulation, suggesting context-dependent roles [8].

Table 3: Therapeutic Effects of Caspase-1 Inhibition in Disease Models

Disease ContextInhibitor UsedMechanistic OutcomeFunctional Effect
Rheumatoid arthritisVRT-043198 (active form of VX-765)↓ IL-1β in PBMCs, ↓ neutrophil recruitmentReduced joint swelling
Type 2 diabetesCaspase-1 knockout↑ Adipogenesis, ↑ Atg7-mediated autophagyImproved insulin sensitivity
Inflammatory bowel diseaseI3MT-3↓ NLRP3/AIM2 inflammasomes, ↓ GSDMD cleavageAttenuated colitis severity
PsoriasisAc-YVAD-cmk↓ Keratinocyte IL-1α secretion, ↓ epidermal hyperplasiaNormalized skin histology

Autoimmune mechanisms: In systemic lupus erythematosus (SLE), gut dysbiosis increases intestinal permeability, allowing bacterial translocation that activates Caspase-1 via NLRP3. This promotes autoantibody production and type I interferon responses. Caspase-1 inhibition disrupts this loop, reducing renal inflammation [10].

Metabolic disease cross-talk: Caspase-1 inhibition improves glucose tolerance in high-fat diet models independently of weight loss, highlighting its potential for metabolic syndrome management [8].

Properties

Product Name

Caspase-1 inhibitor tfa salt

IUPAC Name

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate

Molecular Formula

C37H42FN7O10

Molecular Weight

763.8 g/mol

InChI

InChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52)

InChI Key

NLZNSSWGRVBWIX-UHFFFAOYSA-N

SMILES

COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.